An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 5-propyl-1H-pyrrole-2-carboxylic acid
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 5-propyl-1H-pyrrole-2-carboxylic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-propyl-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights.
Introduction
Pyrrole-2-carboxylic acid and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The pyrrole ring is a key structural motif in numerous natural products and biologically active molecules.[2] The presence of a carboxylic acid functional group enhances the molecule's utility as a versatile building block for the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[1]
5-propyl-1H-pyrrole-2-carboxylic acid, a specific analogue in this family, is of particular interest for its potential to exhibit modified lipophilicity and steric properties due to the C5-propyl substituent, which can influence its biological activity and pharmacokinetic profile. While specific experimental data for this exact molecule is not extensively published, its chemical behavior can be reliably inferred from the well-documented properties of its parent compound, pyrrole-2-carboxylic acid, and similarly substituted analogues.
Physicochemical Properties
The properties of 5-propyl-1H-pyrrole-2-carboxylic acid are predicted based on the known data for pyrrole-2-carboxylic acid and its alkyl-substituted derivatives.
| Property | Pyrrole-2-carboxylic acid (CAS: 634-97-9) | 5-propyl-1H-pyrrole-2-carboxylic acid (Predicted) |
| Molecular Formula | C₅H₅NO₂[3] | C₈H₁₁NO₂ |
| Molecular Weight | 111.10 g/mol [3] | 153.18 g/mol |
| Appearance | White to off-white or faint brown powder[3] | Expected to be a crystalline solid |
| Melting Point | 204-208 °C (decomposes)[3][4] | Expected to be lower than the parent compound due to the flexible alkyl chain |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.[4] | Expected to have increased solubility in less polar organic solvents and decreased solubility in water compared to the parent compound. |
| pKa | Data not readily available, but the carboxylic acid group imparts acidic properties. | Expected to have a similar pKa to the parent compound, with minor influence from the electron-donating propyl group. |
Spectroscopic Characterization (Predicted)
The spectroscopic data for 5-propyl-1H-pyrrole-2-carboxylic acid can be anticipated based on the analysis of pyrrole-2-carboxylic acid and its derivatives.
¹H NMR Spectroscopy
In a solvent such as DMSO-d₆, the following proton signals are expected:
-
N-H: A broad singlet around 11-12 ppm.
-
COOH: A broad singlet, typically downfield, above 12 ppm.
-
Pyrrole Protons: Two doublets in the aromatic region (6-7 ppm) corresponding to the protons at the C3 and C4 positions. The C5-propyl group will simplify this region compared to the parent compound.
-
Propyl Protons:
-
A triplet corresponding to the -CH₂- group attached to the pyrrole ring.
-
A sextet for the central -CH₂- group.
-
A triplet for the terminal -CH₃ group.
-
For comparison, the ¹H NMR spectrum of pyrrole-2-carboxylic acid in DMSO-d₆ shows signals at approximately 12.2 ppm (COOH), 11.72 ppm (NH), 6.97 ppm, 6.75 ppm, and 6.15 ppm (pyrrole ring protons).[5]
¹³C NMR Spectroscopy
The anticipated carbon signals for 5-propyl-1H-pyrrole-2-carboxylic acid would include:
-
C=O: A signal in the range of 160-170 ppm.
-
Pyrrole Carbons: Four signals in the aromatic region (100-140 ppm). The C5 carbon bearing the propyl group would be significantly shifted compared to the parent compound.
-
Propyl Carbons: Three signals in the aliphatic region (10-40 ppm).
Infrared (IR) Spectroscopy
Key characteristic IR absorption bands are expected at:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch: A sharp to broad peak around 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹.
-
C=C and C-N stretches (pyrrole ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 153.18. Common fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the propyl chain.
Synthesis of 5-propyl-1H-pyrrole-2-carboxylic acid
While a specific, optimized synthesis for 5-propyl-1H-pyrrole-2-carboxylic acid is not detailed in the readily available literature, a rational and effective synthetic approach can be designed based on established methods for the synthesis of substituted pyrrole-2-carboxylic acids. The Paal-Knorr pyrrole synthesis is a robust and versatile method for this purpose.[6]
Proposed Synthetic Pathway: Paal-Knorr Synthesis
The synthesis would likely proceed through the cyclization of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by functional group manipulations.
Caption: Proposed synthetic route to 5-propyl-1H-pyrrole-2-carboxylic acid.
Experimental Protocol (Exemplary)
Step 1: Synthesis of 2-propyl-5-methylpyrrole via Paal-Knorr Cyclization
-
Reaction Setup: To a solution of heptane-2,5-dione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a source of ammonia (e.g., ammonium acetate, 1.5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Step 2: Formylation of 2-propyl-5-methylpyrrole
-
Vilsmeier-Haack Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent). Stir for 30 minutes at 0°C.
-
Reaction: To the prepared Vilsmeier-Haack reagent, add a solution of 2-propyl-5-methylpyrrole (1 equivalent) in DMF dropwise, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50°C for 1-2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-propyl-1H-pyrrole-2-carbaldehyde.
Step 3: Oxidation to 5-propyl-1H-pyrrole-2-carboxylic acid
-
Reaction Setup: Dissolve the 5-propyl-1H-pyrrole-2-carbaldehyde (1 equivalent) in a suitable solvent mixture, such as aqueous tert-butanol.
-
Oxidation: Add a mild oxidizing agent, such as potassium permanganate or silver(I) oxide, portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol/water to afford pure 5-propyl-1H-pyrrole-2-carboxylic acid.
Chemical Reactivity
The reactivity of 5-propyl-1H-pyrrole-2-carboxylic acid is dictated by its two main functional components: the aromatic pyrrole ring and the carboxylic acid group.
Caption: Key reaction types for 5-propyl-1H-pyrrole-2-carboxylic acid.
-
Pyrrole Ring: The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution, primarily at the C3 and C4 positions. The C5 position is blocked by the propyl group. The nitrogen atom can undergo alkylation or acylation under appropriate basic conditions.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification (reaction with an alcohol in the presence of an acid catalyst), amide formation (reaction with an amine, often using a coupling agent), and reduction to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride.[1]
Applications in Drug Discovery and Development
Pyrrole-2-carboxylic acid derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in a wide range of biologically active compounds. They have been investigated for various therapeutic applications:
-
Anti-inflammatory Agents: Certain pyrrole derivatives exhibit anti-inflammatory properties.
-
Antimicrobial and Antifungal Agents: The pyrrole nucleus is a component of several natural and synthetic compounds with antimicrobial and antifungal activity. For instance, pyrrole-2-carboxylic acid itself has shown antifungal activity against Phytophthora.
-
Anti-tubercular Activity: Recent studies have explored pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for treating drug-resistant tuberculosis.[7] The introduction of a lipophilic group, such as a propyl substituent, at the C5 position could potentially enhance membrane permeability and target engagement.
-
Anticancer Research: Derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[8]
-
Quorum Sensing Inhibition: 1H-Pyrrole-2,5-dicarboxylic acid has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, suggesting that pyrrole carboxylic acids could be developed as anti-virulence agents.[9][10]
Safety and Handling
Based on the safety data for the parent compound, pyrrole-2-carboxylic acid, 5-propyl-1H-pyrrole-2-carboxylic acid should be handled with care in a laboratory setting.
-
Hazards: Expected to cause skin and serious eye irritation. May also cause respiratory irritation.[11]
-
Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
5-propyl-1H-pyrrole-2-carboxylic acid represents a valuable, yet underexplored, member of the pyrrole carboxylic acid family. While direct experimental data is sparse, its chemical properties and reactivity can be reliably predicted from its parent compound and related analogues. The synthetic routes to this molecule are accessible through established organic chemistry methodologies, such as the Paal-Knorr synthesis. The potential for this compound and its derivatives in drug discovery, particularly in the development of novel anti-infective and anticancer agents, warrants further investigation. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of 5-propyl-1H-pyrrole-2-carboxylic acid and its potential applications.
References
-
Li, M.-J., Xiao, H.-J., Xu, P., Wu, L.-T., Chen, S.-Q., Zhang, Z., & Xu, H. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters, 26, 4189-4193. Available from: [Link]
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PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from: [Link]
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MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from: [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester Properties. Retrieved from: [Link]
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Friedrichs, J., Schmermund, J.-S., Urmann, L., & Sieber, V. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. Helvetica Chimica Acta, 107(1), e202300139. Available from: [Link]
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UQ eSpace. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. The University of Queensland. Retrieved from: [Link]
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Friedrichs, J., Urmann, L., & Sieber, V. (2023). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. European Journal of Organic Chemistry, 26(31), e202300538. Available from: [Link]
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PubChem. (n.d.). 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. National Center for Biotechnology Information. Retrieved from: [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(5), 4260-4283. Available from: [Link]
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Frontiers. (2024, July 1). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Retrieved from: [Link]
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Zeng, Y.-F., et al. (2007). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4678. Available from: [Link]
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MDPI. (2025, May 24). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. Retrieved from: [Link]
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PubMed. (2024, July 2). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Retrieved from: [Link]
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NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. National Institute of Standards and Technology. Retrieved from: [Link]
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